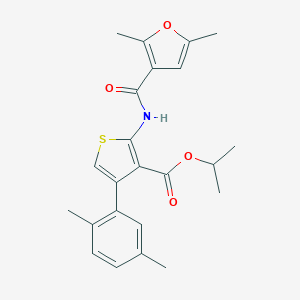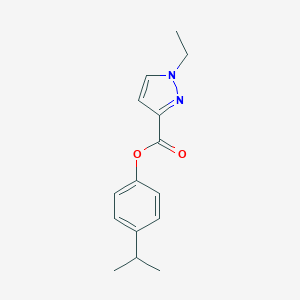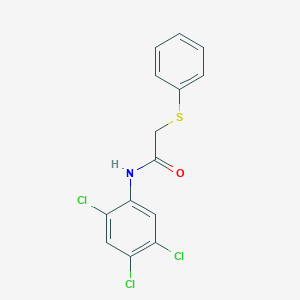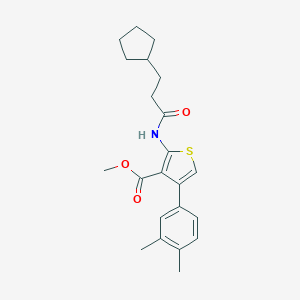![molecular formula C29H33F2N5O2 B453497 [4-(2-ADAMANTYL)PIPERAZINO][7-(DIFLUOROMETHYL)-5-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL]METHANONE](/img/structure/B453497.png)
[4-(2-ADAMANTYL)PIPERAZINO][7-(DIFLUOROMETHYL)-5-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL]METHANONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(2-ADAMANTYL)PIPERAZINO][7-(DIFLUOROMETHYL)-5-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL]METHANONE is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines a pyrazolo[1,5-a]pyrimidine core with an adamantyl-piperazine moiety, making it a promising candidate for various biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-ADAMANTYL)PIPERAZINO][7-(DIFLUOROMETHYL)-5-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL]METHANONE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This is usually achieved through a cyclization reaction involving a pyrazole derivative and a suitable pyrimidine precursor under acidic or basic conditions.
Introduction of the Adamantyl-Piperazine Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands .
化学反应分析
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents like KMnO₄ or H₂O₂ can be used under mild conditions.
Reduction: Reducing agents such as NaBH₄ or LiAlH₄ are typically employed.
Substitution: Halogenating agents, nucleophiles, and electrophiles can be used under appropriate conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions include hydroxylated derivatives, alcohol derivatives, and various substituted pyrazolo[1,5-a]pyrimidines .
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis .
Biology
Biologically, the compound has shown potential as an inhibitor of certain enzymes and receptors. It is being studied for its ability to modulate biological pathways, making it a candidate for drug development .
Medicine
In medicine, the compound is being explored for its potential therapeutic effects. It has shown promise in preclinical studies as an anticancer agent, owing to its ability to inhibit cell proliferation and induce apoptosis in cancer cells .
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure makes it a valuable component in the design of advanced materials .
作用机制
The mechanism of action of [4-(2-ADAMANTYL)PIPERAZINO][7-(DIFLUOROMETHYL)-5-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL]METHANONE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors by binding to their active sites, thereby blocking their activity . This inhibition can lead to the modulation of various biological pathways, resulting in therapeutic effects such as the inhibition of cancer cell proliferation .
相似化合物的比较
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share the same core structure and have similar biological activities.
Adamantyl-Piperazine Derivatives: These compounds feature the adamantyl-piperazine moiety and are known for their pharmacological properties.
Uniqueness
What sets [4-(2-ADAMANTYL)PIPERAZINO][7-(DIFLUOROMETHYL)-5-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL]METHANONE apart is its combination of the pyrazolo[1,5-a]pyrimidine core with the adamantyl-piperazine moiety. This unique structure enhances its biological activity and makes it a promising candidate for various applications .
属性
分子式 |
C29H33F2N5O2 |
|---|---|
分子量 |
521.6g/mol |
IUPAC 名称 |
[4-(2-adamantyl)piperazin-1-yl]-[7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone |
InChI |
InChI=1S/C29H33F2N5O2/c1-38-22-4-2-19(3-5-22)24-15-25(27(30)31)36-28(33-24)23(16-32-36)29(37)35-8-6-34(7-9-35)26-20-11-17-10-18(13-20)14-21(26)12-17/h2-5,15-18,20-21,26-27H,6-14H2,1H3 |
InChI 键 |
NBFXLNKWDSGANU-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)N4CCN(CC4)C5C6CC7CC(C6)CC5C7 |
规范 SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)N4CCN(CC4)C5C6CC7CC(C6)CC5C7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2-{[(4-bromophenoxy)acetyl]amino}-4-(4-tert-butylphenyl)-3-thiophenecarboxylate](/img/structure/B453415.png)
![Methyl 2-[(2,5-dimethyl-3-furoyl)amino]-4-(4-ethylphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B453416.png)
![2-{[(4-Bromophenyl)acetyl]amino}-4-(2,4-dichlorophenyl)-3-thiophenecarboxamide](/img/structure/B453418.png)

![3-[(4-Iodo-2-methylanilino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B453425.png)

![Ethyl 4-(4-ethoxyphenyl)-5-methyl-2-{[(phenylsulfanyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B453428.png)
![Ethyl 4-(4-tert-butylphenyl)-2-[(2,5-dimethyl-3-furoyl)amino]-3-thiophenecarboxylate](/img/structure/B453430.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-2-(phenylsulfanyl)acetamide](/img/structure/B453432.png)
![N,N',N''-tris[1-(bicyclo[2.2.1]hept-2-yl)ethyl]benzene-1,3,5-tricarboxamide](/img/structure/B453433.png)
![methyl 6-amino-5-cyano-4-{4-methoxy-3-[(4-methylphenoxy)methyl]phenyl}-2-methyl-4H-pyran-3-carboxylate](/img/structure/B453434.png)
![N,N',N''-tris[1-(4-methylphenyl)ethyl]benzene-1,3,5-tricarboxamide](/img/structure/B453435.png)

